1-Chloro-5-fluoropentane

Vue d'ensemble

Description

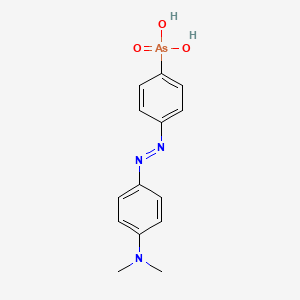

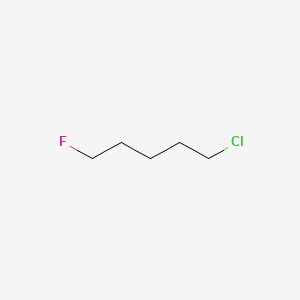

1-Chloro-5-fluoropentane is a chemical compound with the molecular formula C5H10ClF . It is a colorless liquid, soluble in organic solvents such as ethanol and ether . It has a pungent odor and is volatile . It is commonly used in organic synthesis and can be used to prepare other compounds .

Synthesis Analysis

This compound is a key intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and specialty chemicals . It’s unique combination of functional groups makes it a valuable building block for the introduction of new functionalities .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 6 non-H bonds and 2 rotatable bonds . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound has a molecular weight of 124.584 g/mol . It is a colorless liquid, soluble in organic solvents such as ethanol and ether .Applications De Recherche Scientifique

Catalytic Dehydrohalogenation Applications

1-Chloro-5-fluoropentane has been studied for its potential in catalytic dehydrohalogenation. Research by Kamiguchi et al. (2003) explored the use of various metal halide clusters for the dehydrohalogenation of halogenated pentanes, including this compound, to yield pentene and other products. This process is essential in the formation of alkenes from alkyl halides (Kamiguchi et al., 2003).

Molecular Interaction and Thermodynamics

The molecular interactions and thermodynamics of solutions involving this compound have been the subject of research. Artal et al. (1991) conducted a study to understand the excess enthalpies and molecular interactions in solutions of 1-fluoroalkanes, including this compound, in various solvents. This research helps in understanding the solubility and behavior of these compounds in different solvent environments (Artal et al., 1991).

Hydrodefluorination Studies

Research into the hydrodefluorination of C(sp3)-F bonds has included compounds like this compound. Scott et al. (2005) explored catalytic methods for the hydrodefluorination of strong C(sp3)-F bonds in fluoroalkanes, providing insights into the reactivity and potential chemical transformations of these compounds (Scott et al., 2005).

Electrochemical Reduction

This compound has also been involved in studies on electrochemical reduction. Pritts and Peters (1994) investigated the electrochemical reduction of dihalopentanes, including this compound, at carbon electrodes. This research is significant for understanding the electrochemical behavior of halogenated compounds and their potential applications in organic synthesis (Pritts & Peters, 1994).

Enzymatic Inhibition

Research has also been conducted on derivatives of this compound for their potential as enzyme inhibitors. Danzin et al. (1982) explored the properties of α-monofluoromethyl and α-difluoromethylderivatives of putrescine, including compounds related to this compound, as inhibitors of ornithine decarboxylase. This enzyme is crucial in polyamine biosynthesis, and the study of these inhibitors can provide valuable insights for therapeutic applications (Danzin et al., 1982).

Structural Analysis and Synthesis

This compound and related compounds have been synthesized and analyzed for their structural properties. Atovmyan et al. (1984) discussed the synthesis of heptanitropentane derivatives, including 3-fluoro and 3-chloro derivatives, offering insights into the molecular structure and behavior of these compounds. Such research aids in understanding the physical and chemical properties of halogenated alkanes (Atovmyan et al., 1984).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented . In case of contact, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Orientations Futures

1-Chloro-5-fluoropentane is in high demand in the pharmaceutical and chemical industries . Its unique combination of functional groups makes it a valuable building block for the introduction of new functionalities . Therefore, future research and development efforts may focus on finding new applications and improving the synthesis process of this compound.

Propriétés

IUPAC Name |

1-chloro-5-fluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHFNUWREZQHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870527 | |

| Record name | 1-Chloro-5-fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-98-7 | |

| Record name | Pentane, 1-chloro-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-5-fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)

![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)